molecular formula C9H8N2OS B13528471 3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde

3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde

Cat. No.: B13528471
M. Wt: 192.24 g/mol
InChI Key: LKCHRQDSOXWBAM-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde is a heterocyclic compound that features both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde typically involves the reaction of 6-methylimidazo[2,1-b]thiazole with an appropriate aldehyde under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where the aldehyde group is introduced to the imidazo-thiazole framework .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as microwave-assisted synthesis and solvent-free conditions, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde is unique due to its specific combination of imidazole and thiazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel therapeutic applications .

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

(E)-3-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enal

InChI

InChI=1S/C9H8N2OS/c1-7-8(3-2-5-12)11-4-6-13-9(11)10-7/h2-6H,1H3/b3-2+

InChI Key

LKCHRQDSOXWBAM-NSCUHMNNSA-N

Isomeric SMILES

CC1=C(N2C=CSC2=N1)/C=C/C=O

Canonical SMILES

CC1=C(N2C=CSC2=N1)C=CC=O

Origin of Product

United States

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